methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a pyrimidine moiety and an ester functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts, mild heating.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Scientific Research Applications
Methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate: Similar structure with a propanoate ester group instead of an acetate.
Ethyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]butanoate: Similar structure with a butanoate ester group instead of an acetate.
Uniqueness
Methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the pyrazole and pyrimidine rings, along with the ester functional group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18N4O2 |
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Molecular Weight |
274.32 g/mol |
IUPAC Name |
methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H18N4O2/c1-8-6-9(2)16-14(15-8)18-11(4)12(10(3)17-18)7-13(19)20-5/h6H,7H2,1-5H3 |
InChI Key |
PVDUQMXKCHGQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)CC(=O)OC)C)C |
Origin of Product |
United States |
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